molecular formula C10H10N4O2S B1604711 4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol CAS No. 29527-36-4

4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol

Cat. No. B1604711
CAS RN: 29527-36-4
M. Wt: 250.28 g/mol
InChI Key: JNZXGFSUVHHLKG-UHFFFAOYSA-N
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Description

4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol, also known as ENPT, is an organosulfur compound that has recently been used in a variety of scientific research applications. ENPT is a small molecule that can be synthesized in the laboratory and has been used in the study of biochemical and physiological effects. It has been used to study the mechanism of action, as well as the advantages and limitations for lab experiments.

Scientific Research Applications

Antioxidant Properties

One study explored the protective effects of thiazolo[3,2-b]-1,2,4-triazoles against ethanol-induced oxidative stress in mouse brain and liver, suggesting potential applications in mitigating oxidative damage (Aktay, Tozkoparan, & Ertan, 2005).

Anticancer Activity

Research on 1,2,4-Triazole-3-thiol derivatives bearing a hydrazone moiety demonstrated cytotoxic effects against human melanoma, breast cancer, and pancreatic cancer cell lines, indicating their potential as anticancer agents (Šermukšnytė et al., 2022).

Molecular Sensing and Materials Science

Lanthanide metal–organic frameworks based on triazole-containing ligands have been developed for luminescence sensing of metal ions and nitroaromatic compounds, showcasing their utility in sensing technologies (Wang et al., 2016).

Antimicrobial and Antifungal Activities

Studies have also revealed the synthesis and antimicrobial activities of triazole derivatives, presenting a promising avenue for developing new antimicrobial agents (Alaşalvar et al., 2021; Al-Alzawi et al., 2023).

Corrosion Inhibition

Triazole compounds have been identified as effective corrosion inhibitors for metals, offering potential applications in protecting industrial materials (Ansari, Quraishi, & Singh, 2014).

Structural and Spectral Analysis

Research into the structural, spectral, and antioxidant properties of novel triazole derivatives contributes to our understanding of their chemical behavior and potential therapeutic applications (Saeed et al., 2019).

properties

IUPAC Name

4-ethyl-3-(4-nitrophenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c1-2-13-9(11-12-10(13)17)7-3-5-8(6-4-7)14(15)16/h3-6H,2H2,1H3,(H,12,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZXGFSUVHHLKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352447
Record name 4-Ethyl-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol

CAS RN

29527-36-4
Record name 4-Ethyl-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol
Reactant of Route 2
4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol
Reactant of Route 3
4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol
Reactant of Route 4
4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol
Reactant of Route 5
4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol
Reactant of Route 6
4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol

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